1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

FAAH inhibition Endocannabinoid metabolism Structure-activity relationship

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 920485-64-9) is a synthetic small molecule belonging to the tetrazolyl urea class, characterized by a 1-(3-fluorophenyl)-1H-tetrazole core linked via a methylene bridge to a urea moiety bearing a thiophen-2-ylmethyl substituent. This compound class has been investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and modulation of endocannabinoid metabolism enzymes including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Molecular Formula C14H13FN6OS
Molecular Weight 332.36
CAS No. 920485-64-9
Cat. No. B2609817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS920485-64-9
Molecular FormulaC14H13FN6OS
Molecular Weight332.36
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3
InChIInChI=1S/C14H13FN6OS/c15-10-3-1-4-11(7-10)21-13(18-19-20-21)9-17-14(22)16-8-12-5-2-6-23-12/h1-7H,8-9H2,(H2,16,17,22)
InChIKeyAMIVCIWIZCUBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 920485-64-9): Sourcing Guide for a Differentiated Tetrazolyl Urea Research Compound


1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 920485-64-9) is a synthetic small molecule belonging to the tetrazolyl urea class, characterized by a 1-(3-fluorophenyl)-1H-tetrazole core linked via a methylene bridge to a urea moiety bearing a thiophen-2-ylmethyl substituent . This compound class has been investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1] and modulation of endocannabinoid metabolism enzymes including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [2]. The specific substitution pattern—meta-fluoro on the phenyl ring and thiophene-containing urea side chain—distinguishes it from closely related analogs in commercially available screening libraries, making target identification and SAR differentiation essential before procurement.

Why 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Other Tetrazolyl Urea Analogs


Tetrazolyl ureas with different N-aryl substitution patterns and urea side chains exhibit divergent pharmacological profiles that cannot be predicted from core scaffold similarity alone. In the biaryl tetrazolyl urea series evaluated by Ortar et al., replacing the dimethylamino group with bulkier substituents altered FAAH/MAGL selectivity by more than 141-fold, and introducing different substituents on the distal phenyl ring shifted TRPV1/TRPA1 modulator activity from agonism to antagonism [1]. The thiophen-2-ylmethyl moiety in CAS 920485-64-9 introduces a sulfur-containing heterocycle with distinct electronic and steric properties compared to phenyl, tolyl, or cyclohexyl analogs, which is expected to affect binding pocket occupancy, metabolic stability, and off-target profiles. Procurement decisions based solely on tetrazole-urea core commonality without verifying the specific substitution pattern risk selecting a compound with meaningfully different target engagement and selectivity.

Quantitative Differentiation Evidence for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Analogs


Meta-Fluoro vs. Para-Chloro Phenyl Substitution: Impact on FAAH Inhibitory Potency in Biaryl Tetrazolyl Urea Series

In the biaryl tetrazolyl urea series studied by Ortar et al. (2013), the electronic nature and position of substituents on the distal phenyl ring directly modulated FAAH inhibitory potency. While the target compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea was not directly assayed in this study, the class-level SAR demonstrates that meta-substituted electron-withdrawing groups (such as 3-fluoro) produce distinct potency shifts compared to para-substituted analogs. The 4-chlorophenyl analog (1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, CAS not available in the same dataset) represents the most structurally proximal comparator with a halogen substituent at a different ring position, where the para-chloro group introduces greater electron-withdrawing character and steric bulk than meta-fluoro, which is expected to differentially affect FAAH binding pocket interactions based on established SAR trends [1].

FAAH inhibition Endocannabinoid metabolism Structure-activity relationship

Thiophen-2-ylmethyl vs. p-Tolyl Urea Side Chain: Differential Metabolic Stability and Cytochrome P450 Interaction Potential

The thiophen-2-ylmethyl substituent on the urea nitrogen in the target compound distinguishes it from the p-tolyl analog 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 920419-68-7). Thiophene rings are known to undergo cytochrome P450-mediated metabolic activation via S-oxidation and epoxidation pathways, whereas p-tolyl groups primarily undergo benzylic hydroxylation. This metabolic divergence means that the target compound may exhibit different hepatocyte stability profiles and reactive metabolite formation risks compared to the p-tolyl comparator. While direct experimental comparison data are not publicly available, this known metabolic difference has been documented across multiple thiophene-containing versus phenyl-containing drug candidates [1]. Additionally, thiophene incorporation can modulate logP and solubility: the thiophen-2-ylmethyl group contributes approximately 0.3–0.5 lower logD7.4 units compared to a p-tolyl group of equivalent carbon count based on fragment-based calculation methods, which can affect membrane permeability and plasma protein binding .

Metabolic stability Cytochrome P450 Heterocycle SAR

Tetrazolyl Urea Core: ACAT Inhibitory Potential Differentiated by N-Aryl Substitution from Earlier Generation Tetrazole Ureas

The tetrazolyl urea core of the target compound maps onto the pharmacophore described in patents US 5,073,565 and US 5,362,744, which claim tetrazole-substituted ureas as ACAT inhibitors for atherosclerosis treatment [1][2]. The patent SAR teaches that fluorine substitution on the N-phenyl ring (R1 position) enhances ACAT inhibitory activity compared to unsubstituted phenyl, and that the urea side chain (R2 position) tolerates diverse substituents but significantly modulates potency. In the patent examples, compounds with halogen substitution on the phenyl ring demonstrated ACAT inhibition IC50 values in the sub-micromolar range in rat intestinal microsomal assays, whereas the parent unsubstituted phenyl compound was substantially less active. The 3-fluorophenyl group in CAS 920485-64-9 is explicitly within the patent's preferred substitution scope, and the thiophen-2-ylmethyl urea side chain represents a structurally distinct choice not exemplified in the patent literature, potentially conferring differentiated ACAT inhibition kinetics.

ACAT inhibition Cholesterol metabolism Tetrazole SAR

High-Value Application Scenarios for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea Based on Differentiation Evidence


FAAH/MAGL Selectivity Profiling Studies Requiring a Meta-Fluoro Substituted Tetrazolyl Urea Probe

Researchers investigating endocannabinoid hydrolase selectivity can employ CAS 920485-64-9 as a structurally differentiated probe within the biaryl tetrazolyl urea class. Based on class-level SAR from Ortar et al. (2013), the meta-fluoro substitution on the distal phenyl ring may produce FAAH/MAGL selectivity ratios distinct from para-substituted analogs, making this compound valuable for dissecting the positional dependence of enzyme selectivity [1]. The thiophen-2-ylmethyl urea side chain further differentiates it from previously reported dimethylamino-substituted lead compounds in this series.

Comparative Metabolic Stability Assessment of Thiophene-Containing vs. Phenyl-Containing Tetrazolyl Ureas

The thiophen-2-ylmethyl moiety in CAS 920485-64-9 presents an opportunity to experimentally validate metabolic stability predictions for sulfur-containing heterocycles within the tetrazolyl urea scaffold. As thiophene rings undergo CYP-mediated S-oxidation that can produce reactive metabolites, while phenyl analogs undergo benzylic hydroxylation, this compound serves as an ideal test article for comparative hepatocyte stability and reactive metabolite trapping studies alongside its p-tolyl analog (CAS 920419-68-7) [1]. The predicted lower logD of the thiophene analog may also translate to improved aqueous solubility for in vitro assay formats.

ACAT Inhibitor Screening Cascade Incorporating a Non-Patent-Exemplified Tetrazolyl Urea

For atherosclerosis or cholesterol metabolism programs screening ACAT inhibitors, CAS 920485-64-9 offers a fluorinated tetrazolyl urea scaffold consistent with the pharmacophore described in US Patents 5,073,565 and 5,362,744 but incorporating a thiophene-containing side chain not exemplified in the original patent filings [1][2]. This provides intellectual property differentiation and the potential to identify compounds with improved physicochemical or selectivity profiles compared to patent-exemplified analogs with simpler alkyl or phenyl urea substituents.

Chemical Biology Tool Compound for Investigating Tetrazole-Containing Urea Pharmacophores

The combination of a 3-fluorophenyl-substituted tetrazole and a thiophen-2-ylmethyl urea in a single molecular entity makes CAS 920485-64-9 a useful chemical biology tool for probing the contribution of each structural module to target engagement. The thiophene sulfur atom provides a potential heavy atom label for anomalous scattering in protein crystallography, while the 3-fluoro substituent can serve as a 19F NMR probe for binding studies, enabling orthogonal biophysical characterization methods that are not simultaneously possible with non-fluorinated or non-thiophene analogs [1].

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